Cas no 112734-22-2 (1-(4-bromo-2-fluorophenyl)methanamine)
1-(4-bromo-2-fluorophenyl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-fluorobenzyl amine
- RARECHEM AL BW 0772
- TIMTEC-BB SBB005778
- 2-FLUORO-4-BROMOBENZYL AMINE
- 2-Fluoro-4-Bromobenzylamine HCl
- (4-Bromo-2-fluorophenyl)methanamine
- 4-BROMO-2-FLUOROBENZYLAMINE
- 2-fluoro-4-bromobenzylamine
- Benzenemethanamine, 4-bromo-2-fluoro-
- (4-bromo-2-fluoro-phenyl)methanamine
- 1-(4-bromo-2-fluorophenyl)methanamine
- (4-bromo-2-fluorophenyl)methylamine
- PubChem4709
- 4-bromo-2-fluoro-benzylamine
- KSC493I2J
- Jsp000982
- RLTFBWC
- RLTFBWCBGIZCDQ-UHFFFAOYSA-N
- 4-bromo
- DTXSID00396192
- AC-1967
- AM61270
- 4-bromo-2-fluorophenyl-methanamine
- CS-W004742
- SY033189
- AKOS000173360
- 4-bromo-2-fluorobenzylamine, AldrichCPR
- BDBM626025
- 112734-22-2
- (4-bromo-2-fluorobenzyl)amine hydrochloride
- A22170
- MFCD00153076
- EN300-144216
- SCHEMBL110765
- FT-0617776
- DS-13687
- (4-bromo-2-fluorophenyl) methanamine
- SB77484
- DB-041115
-
- MDL: MFCD00153076
- Inchi: 1S/C7H7BrFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2
- InChI Key: RLTFBWCBGIZCDQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)F)CN
Computed Properties
- Exact Mass: 202.97500
- Monoisotopic Mass: 202.975
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: liquid
- Density: 1.487
- Boiling Point: 284.3℃ at 760 mmHg
- Flash Point: 125.7°C
- PSA: 26.02000
- LogP: 2.74720
- Solubility: Not determined
1-(4-bromo-2-fluorophenyl)methanamine Security Information
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:2735
- Hazard Category Code: 34-21/22-36
- Safety Instruction: S45-S36/37/39-S26
-
Hazardous Material Identification:
- Risk Phrases:R34
- Safety Term:S45-36/37/39-26
- HazardClass:8
- PackingGroup:Ⅲ
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C(BD10492)
1-(4-bromo-2-fluorophenyl)methanamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(4-bromo-2-fluorophenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033746-1g |
4-Bromo-2-fluorobenzylamine |
112734-22-2 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 033746-5g |
4-Bromo-2-fluorobenzylamine |
112734-22-2 | 97% | 5g |
£27.00 | 2022-03-01 | |
| Fluorochem | 033746-10g |
4-Bromo-2-fluorobenzylamine |
112734-22-2 | 97% | 10g |
£45.00 | 2022-03-01 | |
| Fluorochem | 033746-25g |
4-Bromo-2-fluorobenzylamine |
112734-22-2 | 97% | 25g |
£90.00 | 2022-03-01 | |
| Alichem | A012000105-250mg |
4-Bromo-2-fluorobenzylamine |
112734-22-2 | 97% | 250mg |
$470.40 | 2023-09-04 | |
| Alichem | A012000105-500mg |
4-Bromo-2-fluorobenzylamine |
112734-22-2 | 97% | 500mg |
$831.30 | 2023-09-04 | |
| Alichem | A012000105-1g |
4-Bromo-2-fluorobenzylamine |
112734-22-2 | 97% | 1g |
$1445.30 | 2023-09-04 | |
| abcr | AB108248-1 g |
4-Bromo-2-fluorobenzylamine; . |
112734-22-2 | 1g |
€57.80 | 2022-06-12 | ||
| abcr | AB108248-5 g |
4-Bromo-2-fluorobenzylamine; . |
112734-22-2 | 5g |
€89.40 | 2022-06-12 | ||
| abcr | AB108248-25 g |
4-Bromo-2-fluorobenzylamine; . |
112734-22-2 | 25g |
€200.00 | 2022-06-12 |
1-(4-bromo-2-fluorophenyl)methanamine Suppliers
1-(4-bromo-2-fluorophenyl)methanamine Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 1-(4-bromo-2-fluorophenyl)methanamine
Chemical Profile of 1-(4-bromo-2-fluorophenyl)methanamine (CAS No. 112734-22-2)
1-(4-bromo-2-fluorophenyl)methanamine, identified by the Chemical Abstracts Service Number (CAS No.) 112734-22-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This aromatic amine derivative features a unique structural motif comprising a benzene ring substituted with both bromine and fluorine atoms, coupled with an amine functional group. The presence of these halogen atoms imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The compound's structural design is inspired by the principle of molecular diversity, which is a cornerstone in modern drug discovery. The 4-bromo-2-fluorophenyl moiety serves as an excellent pharmacophore, enabling interactions with biological targets such as enzymes and receptors. The bromine atom, in particular, enhances lipophilicity and can participate in halogen bonding interactions, while the fluorine atom introduces metabolic stability and modulates binding affinity. These features are particularly relevant in the design of small-molecule inhibitors targeting therapeutic pathways.
In recent years, there has been growing interest in leveraging halogenated aromatic compounds for their potential in oncology and anti-inflammatory applications. Research has demonstrated that substituents like bromo and fluoro can significantly alter the pharmacokinetic profile of drug candidates, improving their bioavailability and target specificity. For instance, studies have shown that 1-(4-bromo-2-fluorophenyl)methanamine derivatives exhibit inhibitory activity against certain kinases, which are overexpressed in cancer cells. The compound's ability to modulate these kinases may pave the way for new therapeutic strategies.
The synthesis of 1-(4-bromo-2-fluorophenyl)methanamine involves multi-step organic transformations, typically starting from commercially available precursors such as 4-bromo-2-fluorobenzaldehyde. The reaction sequence often includes reductive amination to introduce the amine group, followed by purification steps to isolate the desired product in high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance efficiency and selectivity in these processes.
The compound's chemical properties make it a versatile intermediate for further derivatization. Researchers have explored its utility in generating libraries of analogs for high-throughput screening (HTS) campaigns. By systematically modifying substituents on the benzene ring or introducing additional functional groups, scientists can fine-tune the biological activity of these derivatives. This approach has led to the identification of lead compounds with enhanced potency and reduced toxicity profiles.
One notable application of derivatives related to 1-(4-bromo-2-fluorophenyl)methanamine is in the development of immunomodulatory agents. The structural features of this compound allow it to interact with immune receptors, potentially influencing inflammatory responses. Preclinical studies have hinted at its efficacy in models of autoimmune diseases, where modulation of immune signaling pathways is crucial for disease management. These findings underscore the importance of halogenated aromatic compounds in addressing complex biological challenges.
The role of computational chemistry has been instrumental in understanding the behavior of 1-(4-bromo-2-fluorophenyl)methanamine at both molecular and cellular levels. Molecular docking simulations have revealed how this compound interacts with protein targets, providing insights into its mechanism of action. Additionally, quantum mechanical calculations have helped elucidate its electronic structure, which is essential for predicting reactivity and stability under various conditions.
As research progresses, the demand for high-quality starting materials like 1-(4-bromo-2-fluorophenyl)methanamine continues to rise. Manufacturers specializing in fine chemicals have optimized production processes to meet stringent purity standards required for pharmaceutical applications. Innovations in synthetic chemistry and process engineering have enabled large-scale synthesis while maintaining cost-effectiveness and environmental sustainability.
The future prospects for 1-(4-bromo-2-fluorophenyl)methanamine are promising, with ongoing studies exploring its potential in diverse therapeutic areas. Emerging technologies such as CRISPR gene editing and personalized medicine are expected to further drive the demand for specialized intermediates like this one. By integrating traditional synthetic methods with cutting-edge biotechnological approaches, researchers aim to develop next-generation therapeutics that address unmet medical needs more effectively.
112734-22-2 (1-(4-bromo-2-fluorophenyl)methanamine) Related Products
- 147181-08-6(4-Bromo-2-fluorobenzylamine Hydrochloride)
- 106492-77-7((4-bromo-2-fluorophenyl)methylhydrazine)
- 202865-69-8(5-Bromo-2-fluorobenzylamine hydrochloride)
- 261723-29-9(2-Bromo-6-fluorobenzylamine)
- 1461655-72-0((4-Bromo-2,6-difluorophenyl)methanamine hydrochloride)
- 1159976-88-1((4-Bromo-2-fluoro-benzyl)-dimethyl-amine)
- 728920-03-4(4-bromo-2-fluoro-1-(isocyanomethyl)benzene)
- 887585-92-4(5-Bromo-2,3-difluorobenzylamine)
- 887585-99-1((4-bromo-2,6-difluorophenyl)methanamine)
- 190656-34-9((5-Bromo-2-fluorophenyl)methanamine)